3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one
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Overview
Description
The compound “3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one” is a complex organic molecule that contains several functional groups and rings. These include a benzodioxole ring, a benzyl group, an ethoxy group, and a dihydroquinolinone ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The benzodioxole and dihydroquinolinone rings would likely contribute significantly to the compound’s three-dimensional shape .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the carbonyl group in the dihydroquinolinone ring could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple ring structures could impact its solubility and stability .Mechanism of Action
The mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The compound has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, the compound has been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit a range of potential applications in the field of medicine. However, the compound also has some limitations. Its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one. One potential direction is to further investigate its anti-cancer properties and explore its potential as a treatment for various types of cancer. Another potential direction is to explore its neuroprotective properties and investigate its potential as a treatment for neurodegenerative diseases. Additionally, more research is needed to fully understand the compound's mechanism of action and potential applications.
Synthesis Methods
The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxy-1,4-dihydroquinolin-4-one is a complex process that involves several steps. The most common method of synthesis involves the reaction of 2,3-dihydroxybenzaldehyde with 2-ethoxyaniline and benzylamine in the presence of a catalyst.
Scientific Research Applications
The compound has been found to exhibit a range of potential applications in the field of medicine. It has been studied for its anti-cancer properties and has been found to inhibit the growth of certain cancer cells. Additionally, the compound has been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential treatment for a range of inflammatory and oxidative stress-related diseases.
Safety and Hazards
properties
IUPAC Name |
3-(1,3-benzodioxole-5-carbonyl)-1-benzyl-6-ethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO5/c1-2-30-19-9-10-22-20(13-19)26(29)21(15-27(22)14-17-6-4-3-5-7-17)25(28)18-8-11-23-24(12-18)32-16-31-23/h3-13,15H,2,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCYIYSZKHNRJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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